Cas no 1482916-75-5 ((3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide)
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-methanesulfonamide, 3-ethyl-1-methyl-
- (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
-
- MDL: MFCD21313276
- Inchi: 1S/C7H13N3O2S/c1-3-6-4-7(10(2)9-6)5-13(8,11)12/h4H,3,5H2,1-2H3,(H2,8,11,12)
- InChI Key: KYSOURHXHMXNTD-UHFFFAOYSA-N
- SMILES: N1(C)C(CS(N)(=O)=O)=CC(CC)=N1
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024852-1g |
(3-Ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
| Enamine | EN300-278498-0.05g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 0.05g |
$888.0 | 2023-09-09 | ||
| Enamine | EN300-278498-0.1g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 0.1g |
$930.0 | 2023-09-09 | ||
| Enamine | EN300-278498-0.25g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 0.25g |
$972.0 | 2023-09-09 | ||
| Enamine | EN300-278498-0.5g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 0.5g |
$1014.0 | 2023-09-09 | ||
| Enamine | EN300-278498-1.0g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-278498-2.5g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 2.5g |
$2071.0 | 2023-09-09 | ||
| Enamine | EN300-278498-5.0g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 5.0g |
$3065.0 | 2023-03-01 | ||
| Enamine | EN300-278498-10.0g |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 10.0g |
$4545.0 | 2023-03-01 | ||
| Ambeed | A1086585-1g |
(3-Ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide |
1482916-75-5 | 95% | 1g |
$755.0 | 2024-04-23 |
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide Suppliers
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
Introduction to (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide (CAS No. 1482916-75-5)
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1482916-75-5, has garnered attention due to its potential applications in various scientific domains, particularly in medicinal chemistry and drug discovery.
The molecular structure of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide consists of a pyrazole core substituted with an ethyl group at the 3-position and a methyl group at the 1-position, further functionalized with a methanesulfonamide moiety. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds, particularly pyrazole derivatives, due to their diverse pharmacological properties. Pyrazole-based molecules have shown promise in the development of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The presence of the ethyl and methyl substituents in (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide enhances its binding affinity to biological targets, making it an attractive scaffold for drug design.
One of the most compelling aspects of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. By inhibiting specific kinases, it is possible to modulate these pathways and alleviate disease symptoms. Preliminary studies have suggested that (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide exhibits inhibitory activity against certain kinases, making it a promising lead compound for further development.
The methanesulfonamide group in the molecule contributes to its solubility and bioavailability, which are critical factors for pharmaceutical compounds. This group also enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. These properties make (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide an excellent candidate for further optimization as a drug candidate.
In addition to its kinase inhibition potential, (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has shown promise in other areas of research. For instance, it has been investigated for its antimicrobial properties. The unique structural features of this compound allow it to disrupt bacterial cell membranes and inhibit bacterial growth. This makes it a potential candidate for the development of new antibiotics to combat antibiotic-resistant strains.
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yli)methanesulfonamide) involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrazole core, followed by functionalization with the ethyl and methyl groups. The introduction of the methanesulfonamide group is achieved through nucleophilic substitution or other suitable methods. The efficiency and yield of these reactions are critical factors that determine the overall success of the synthesis.
The characterization of (3-isopropylidene)-2-(4-hydroxyphenyl)-2-(methylene)malonic acid) is another important aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to determine the molecular structure and confirm the identity of the compound. These analytical methods provide valuable insights into the compound's purity and stability, which are essential for its application in pharmaceutical research.
The pharmacokinetic properties of (3-isopropylidene)-2-(4-hydroxyphenyl)-2-(methylene)malonic acid) are also subjects of extensive research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. In vitro studies have been conducted to evaluate these properties, providing valuable data for further optimization.
In conclusion, (3-isopropylidene)-2-(4-hydroxyphenyl)-2-(methylene)malonic acid) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and potential applications make it a promising candidate for further development as a therapeutic agent. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a vital role in addressing various health challenges.
1482916-75-5 ((3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide) Related Products
- 1469298-21-2((1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1494337-71-1((4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1489591-32-3((4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1551828-30-8((1-METHYL-1H-PYRAZOL-3-YL)METHANESULFONAMIDE)
- 1480380-11-7((1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1249489-23-3((1-methyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1497869-83-6((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1597234-36-0(1H-Pyrazole-5-methanesulfonamide, 1-ethyl-)
- 1481325-26-1((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide)
- 1699283-92-5((1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide)